crystal structure and X-ray diffraction of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one
crystal structure and X-ray diffraction of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one
An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazolo[4,5-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, analogous to structures with demonstrated biological activity. This guide provides a comprehensive technical framework for the structural elucidation of a specific derivative, 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, using single-crystal X-ray diffraction (SC-XRD). While a public crystal structure for this exact compound is not available as of the date of this publication, this document serves as an expert-level, procedural whitepaper. It details the requisite methodologies, from synthesis and crystallization to data analysis and interpretation, drawing upon established principles and data from structurally related compounds to present a scientifically grounded, hypothetical case study. The objective is to equip researchers with a robust understanding of the workflow and analytical depth required to characterize such novel compounds, thereby facilitating drug discovery and development efforts.
Introduction: The Significance of the Isoxazolopyridine Core
The fusion of isoxazole and pyridine rings creates a class of heterocyclic compounds with considerable potential in drug discovery. These scaffolds are often considered bio-isosteres of purine cores, suggesting possible interactions with a wide range of biological targets. Derivatives of similar fused systems, such as pyrazolopyridines and isoxazolo[5,4-d]pyrimidin-4(5H)-ones, have been investigated for various therapeutic applications, including their roles as kinase inhibitors and antithrombotic agents.[1][2] The title compound, 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, combines the features of an isoxazole ring with a pyridinone moiety, a structure that suggests potential for forming key hydrogen bonding interactions with protein active sites.
A definitive understanding of the three-dimensional structure of this molecule is paramount for any structure-based drug design campaign. Single-crystal X-ray diffraction remains the gold standard for obtaining precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions. This guide will therefore walk through the entire process, from obtaining suitable crystals to the detailed analysis of the crystal structure, providing a blueprint for the characterization of this and other novel chemical entities.
Synthesis and Crystallization: From Powder to Single Crystal
Proposed Synthesis
A plausible synthetic route to 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one would likely involve the construction of the isoxazole ring onto a pre-existing pyridine core or vice-versa. One common approach involves the cyclization of a suitably functionalized pyridine derivative. For instance, starting from a 3-amino-4-hydroxypyridine derivative, a reaction sequence involving acylation and subsequent cyclization could yield the desired isoxazolopyridinone ring system. The specific choice of reagents and reaction conditions would be critical to control regioselectivity and achieve a good yield.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage the molecules to slowly self-assemble into a highly ordered, three-dimensional lattice. For a polar molecule like 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, a variety of solvents and techniques should be explored.
Experimental Protocol: Crystallization Screening
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Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and water).
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Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the chosen solvents in small vials. Cover the vials with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.
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Vapor Diffusion (Hanging Drop or Sitting Drop):
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Reservoir: Fill the well of a vapor diffusion plate with a solvent in which the compound is less soluble (the precipitant).
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Drop: Place a small drop (1-2 µL) of a concentrated solution of the compound (in a more volatile solvent) on a coverslip (hanging drop) or on a post in the middle of the reservoir (sitting drop).
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Seal the well. The solvent from the drop will slowly diffuse into the reservoir, and the precipitant vapor will diffuse into the drop, gradually increasing the concentration of the compound and inducing crystallization.
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Temperature Gradient: Slowly cool a saturated solution from a higher temperature to a lower temperature. This decreases the solubility of the compound, promoting crystal growth.
The causality behind these methods lies in achieving a state of supersaturation slowly. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, the process of data collection and structure determination can begin.
Data Collection Workflow
The following diagram illustrates the typical workflow for SC-XRD data collection and processing.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology:
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Mounting: A single crystal is carefully mounted on a glass fiber or a loop and placed on a goniometer head in the diffractometer. The crystal is typically flash-cooled to ~100 K using a stream of liquid nitrogen to minimize thermal motion and radiation damage.
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Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.
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Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are then corrected for various experimental factors (e.g., absorption) and scaled.
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Structure Solution: The "phase problem" is solved using computational methods. Programs like SHELXT use direct methods to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.[3]
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Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares minimization procedure with a program like SHELXL.[3] This iterative process involves adjusting atomic coordinates, and displacement parameters, and locating hydrogen atoms to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor (R1), which should typically be below 5% for a well-resolved structure.
Prospective Structural Analysis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one
In the absence of experimental data, we can predict the key structural features of the title compound based on fundamental chemical principles and by analogy to related structures found in the Cambridge Structural Database (CSD).[4]
Molecular Geometry
The molecule consists of a planar fused isoxazolo[4,5-c]pyridine ring system. The methyl group at position 3 and the keto group at position 4 are key functional groups. The N-H proton at position 5 is expected to be a crucial hydrogen bond donor.
| Parameter | Expected Value | Justification |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this type. |
| Space Group | P2₁/c or P-1 (Centrosymmetric) | A centrosymmetric space group is likely if the molecule crystallizes as hydrogen-bonded dimers. |
| Z (Molecules/Unit Cell) | 4 or 2 | This depends on the space group and packing arrangement. |
| C=O Bond Length | ~1.23 Å | Typical for a pyridinone-type carbonyl group. |
| N-O (isoxazole) Bond Length | ~1.40 Å | Characteristic of an N-O single bond within a heterocyclic ring. |
| C-N (isoxazole) Bond Length | ~1.32 Å | Indicative of a C=N double bond character within the isoxazole ring. |
| N-H Bond Length | ~0.86 Å (refined) | Standard refined distance for an N-H bond. |
| Dihedral Angle | Near 0° | The fused ring system is expected to be essentially planar. |
Crystal Packing and Intermolecular Interactions
The presence of the N-H group (a hydrogen bond donor) and the C=O group (a hydrogen bond acceptor) strongly suggests that hydrogen bonding will be the dominant intermolecular interaction governing the crystal packing. It is highly probable that the molecules will form centrosymmetric dimers via N-H···O hydrogen bonds.
Caption: Potential intermolecular interactions in the crystal lattice.
In addition to the primary hydrogen bonding, offset π-π stacking interactions between the planar aromatic rings of adjacent dimers are also expected, likely with centroid-to-centroid distances in the range of 3.3 to 3.5 Å.[3] These interactions would further stabilize the crystal lattice, leading to a well-ordered three-dimensional structure.
Conclusion
This technical guide outlines the comprehensive process for the synthesis, crystallization, and definitive structural characterization of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one via single-crystal X-ray diffraction. Although based on a prospective analysis, the methodologies and expected structural features presented herein are grounded in established crystallographic principles and data from analogous molecular systems. The elucidation of the precise three-dimensional structure, including the detailed geometry and intermolecular packing interactions, is an indispensable step in understanding the structure-activity relationship (SAR) of this and other novel heterocyclic compounds. The insights gained from such an analysis are critical for guiding the optimization of lead compounds in modern drug discovery programs.
References
- He, L., et al. (2011). Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potent anticancer agents. Journal of Medicinal Chemistry. (Note: This is a representative reference for the biological relevance of similar scaffolds, as seen in the search results).
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Sheldrick, G. M. (2015). Crystal Structure Refinement with SHELXL. Acta Crystallographica Section C, C71, 3–8. Available at: [Link]
- Prusiner, P. & Sundaralingam, M. (1972). Stereochemistry of nucleic acid constituents and their analogs. XX. Crystal and molecular structure of allopurinol, a potent inhibitor of xanthine oxidase. Acta Crystallographica Section B, 28(7), 2148-2152.
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Available at: [Link]
- Farrugia, L. J. (2012). ORTEP-3 for Windows - a version of ORTEP-III with a Graphical User Interface (GUI). Journal of Applied Crystallography, 45(4), 849-854.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.
-
Raja, R., et al. (2015). Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. Acta Crystallographica Section E, 71(10), o875-o876. Available at: [Link]
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Zhang, Y., et al. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 25(3), 529-533. Available at: [Link]
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Zhilitskaya, A. Y., et al. (2020). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 16, 2696-2704. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]
-
Crystallography Open Database (COD). An open-access collection of crystal structures. Available at: [Link]
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Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5121. Available at: [Link]
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Crystal structure of isoxazolo[4,5-b]pyridin-3-amine, C6H5N3O. (2024). Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
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Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2025). Acta Crystallographica Section E. Available at: [Link]
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de la Torre, B. G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
